Benzyl 2,3,4-Tri-O-benzyl-

Description

Significance in Modern Organic Synthesis and Glycoscience

The importance of Benzyl (B1604629) 2,3,4-tri-O-benzyl-glycosides in contemporary organic synthesis and the broader field of glycoscience is multifaceted. Glycoscience, the study of the structure, synthesis, and biology of sugars (glycans), has established that carbohydrates are involved in a vast array of biological processes. medchemexpress.commedchemexpress.com Consequently, the ability to synthesize complex glycans and glycoconjugates is essential for advancing our understanding of these processes and for developing new therapeutic agents.

Benzyl 2,3,4-tri-O-benzyl-glycosides are widely recognized as crucial building blocks in these synthetic endeavors. nih.gov The benzyl groups serve as robust protecting groups that are stable under a wide range of reaction conditions used to build larger molecules. nih.gov This stability is a key feature, preventing unwanted side reactions and ensuring that the synthetic pathway proceeds as planned. Their enhanced solubility in organic solvents, a direct result of the benzyl groups, further facilitates their use in a variety of synthetic applications. chemimpex.comchemimpex.com

In the realm of glycobiology, these compounds are instrumental in studying the intricate functions of glycans in biological systems, such as cell signaling, immune responses, and cell recognition processes. chemimpex.comchemimpex.com By providing access to structurally well-defined oligosaccharides and glycoconjugates, researchers can investigate carbohydrate-protein interactions and elucidate the roles of specific carbohydrate structures in health and disease. chemimpex.com The synthesis of these complex molecules often relies on the use of versatile intermediates like this compoundglycosides. chemimpex.comchemimpex.com

Role as Versatile Chemical Intermediates and Foundational Building Blocks for Complex Architectures

The primary role of this compoundglycosides is to serve as versatile chemical intermediates. chemimpex.comchemimpex.com In this capacity, they act as foundational building blocks for the construction of more complex molecular architectures, such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. chemimpex.com The strategic protection of the hydroxyl groups at the 2, 3, and 4 positions leaves the anomeric carbon (C1) and the hydroxyl group at the 6-position available for further chemical modification.

This selective protection is the cornerstone of their versatility. Chemists can manipulate the unprotected positions to form glycosidic linkages, which are the bonds that connect monosaccharide units to form larger chains. For instance, Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is a widely used building block for synthesizing various glycosides. nih.govresearchgate.net It can be converted into a glycosyl donor, a reactive species that can then be coupled with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a disaccharide. This process can be repeated to assemble complex oligosaccharides with precisely controlled structures.

The development of methods for producing such selectively protected monosaccharide building blocks is considered a critical aspect of chemical synthesis, as it addresses a significant bottleneck in the field. nih.gov The availability of these advanced synthetic intermediates is essential for continued innovation and practical applications across all areas of glycoscience. nih.gov

Interactive Data Tables

Table 1: Examples of this compoundGlycoside Derivatives and Their Roles

| Compound Name | Parent Sugar | Key Feature | Primary Application |

| Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside | D-Glucose | Versatile glycoside intermediate. chemimpex.com | Synthesis of glycosides and development of glycosyl donors. nih.govchemimpex.com |

| Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside | D-Mannose | Building block in carbohydrate chemistry. nih.gov | Used in the synthesis of mannose-containing structures. nih.govresearchgate.net |

| This compoundL-rhamnopyranose | L-Rhamnose | Biochemical reagent for research. medchemexpress.com | Used in glycobiology research to study sugar structures and functions. medchemexpress.com |

| Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside | L-Fucose | Thio-linkage for enhanced reactivity. chemimpex.com | Building block for complex carbohydrates and studying glycan interactions. chemimpex.com |

Table 2: Research Applications of this compoundGlycosides

| Research Area | Specific Application | Significance |

| Drug Development | Synthesis of glycosylated drugs and drug delivery systems. chemimpex.comchemimpex.com | Can enhance bioavailability, target specificity, and overall efficacy of therapeutic agents. chemimpex.comchemimpex.comchemimpex.com |

| Biochemical Research | Studying carbohydrate-protein interactions and enzyme-substrate recognition. chemimpex.comchemimpex.com | Provides insights into fundamental biological processes like cell signaling and immune response. chemimpex.comchemimpex.com |

| Synthetic Chemistry | Acting as key intermediates for synthesizing complex carbohydrate structures. chemimpex.comchemimpex.com | Facilitates the creation of novel molecules for various applications, including pharmaceuticals. chemimpex.comchemimpex.com |

| Glycobiology | Elucidating the structure and function of glycans in biological systems. medchemexpress.commedchemexpress.comchemimpex.com | Advances understanding of the roles of carbohydrates in health and disease, potentially leading to new diagnostics and therapeutics. medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

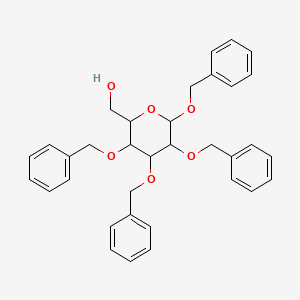

IUPAC Name |

[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2,3,4 Tri O Benzyl Glycosides and Analogues

De Novo Synthesis Approaches for Specific Glycoside Derivatives

The de novo synthesis of specific glycoside derivatives often involves multi-step sequences that strategically introduce and remove protecting groups to achieve the desired stereochemistry and regioselectivity.

Glucopyranoside Derivatives: Expedient Multi-Step Syntheses and Starting Materials

An efficient, three-step synthesis for benzyl (B1604629) 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been developed, highlighting a key selective debenzylation-acetylation of perbenzylated β-glucose. nih.govresearchgate.net This method provides a widely used building block in carbohydrate chemistry. nih.govresearchgate.net The synthesis often commences from readily available starting materials like D-glucose. Another approach involves the selective benzylation of methyl α-D-glucopyranoside, which, despite producing a mixture of regioisomers, can be effectively separated through a sequence of acylation, purification, and deacylation to yield the desired 3-OH derivative, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. nih.gov

Starting materials for these syntheses are fundamental carbohydrates. For instance, D-glucose can be converted to 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, which then undergoes acetolysis to furnish 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose. oup.com This intermediate can be selectively de-O-acetylated to produce 6-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose, a valuable precursor for α-glucosylation reactions. oup.com

Mannopyranoside Derivatives: Efficient Synthetic Pathways

Similar to glucopyranosides, an expedient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside has been reported, utilizing a selective debenzylation-acetylation of perbenzylated β-mannose. nih.govresearchgate.net This approach offers an efficient route to this important mannoside building block. nih.govresearchgate.net The synthesis can also start from benzyl 2,3,4-tri-O-benzyl-α-D-mannoside for the preparation of mannose-6-phosphate. researchgate.net Furthermore, 3,4,6-Tri-O-benzyl-α-D-arabino-hexopyranos-2-ulosyl bromide serves as a versatile glycosyl donor for the efficient generation of β-D-mannopyranosidic linkages. acs.org

Fucopyranose Derivatives: Donor Synthesis for Glycosylation Reactions

The synthesis of fucopyranose derivatives often focuses on creating effective glycosyl donors for subsequent glycosylation reactions. For instance, a 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor has been shown to provide high α-stereoselectivity in glycosylation reactions when activated with TMSOTf. researchgate.net Another strategy involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside with 2,3,4-tri-O-acetyl-α-D-fucopyranosyl bromide to yield a protected fucosylated disaccharide. nih.gov Subsequent deprotection steps can then furnish the desired benzyl 2-acetamido-2-deoxy-3-O-β-D-fucopyranosyl-α-D-galactopyranoside. nih.gov Additionally, ethyl 2,3,4-tri-O-benzoyl-1-thio-β-L-fucopyranoside is used as a glycosyl donor for the stereoselective introduction of α-L-fucopyranosyl residues. nih.gov

Rhamnopyranose Derivatives: Synthesis of Thiorhamnopyranoside Analogues

The synthesis of rhamnopyranose derivatives, particularly thiorhamnopyranosides, is crucial for constructing various oligosaccharides. 2,3,4-Tri-O-benzyl-L-rhamnopyranose is a key intermediate and glycosyl donor in the synthesis of complex glycoconjugates. lookchem.commedchemexpress.com The synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside often involves the stereoselective glycosylation of partially protected rhamnopyranoside acceptors. nih.gov For example, the reaction of benzyl-α-L-rhamnopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can yield a mixture of 2-O-, 3-O-, and 4-O-glycosylated products, which can be separated chromatographically. cdnsciencepub.com Thioglycosides, such as ethyl thiorhamnopyranosides, are effective donors in block synthesis strategies for creating complex trisaccharides. cdnsciencepub.com Phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-rhamnopyranoside is another valuable intermediate in the synthesis of glycoconjugate drugs. lookchem.com

Synthesis of Other Sugar Moieties and Core Structures

The synthetic principles extend to other sugar moieties. For xylofuranose (B8766934) derivatives, the synthesis of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose can be achieved from D-xylose in a three-step process. mdpi.com These benzylated xylofuranose derivatives are key intermediates in the synthesis of nucleosides. Ring-opening polymerization of 1,4-anhydro-3-O-benzyl-2-O-acyl-α-d-xylopyranose derivatives has been used to synthesize stereoregular (1→5)-β-D-xylofuranans. acs.org

For galactopyranoside derivatives, enzymatic methods using β-galactosidase from Aspergillus oryzae have been employed for the efficient stereoselective synthesis of benzyl β-D-2-deoxygalactopyranosides from D-galactal. tandfonline.comtandfonline.comdntb.gov.ua In the realm of glycoconjugates, the synthesis of a benzyl-protected analogue of arenarioside, a complex trisaccharide phenylpropanoid glycoside, has been accomplished starting from D-glucose. nih.gov

Functionalization and Derivatization Strategies of the Benzylated Core

The benzylated glycoside core provides a stable scaffold for a variety of functionalization and derivatization reactions, enabling the synthesis of diverse and complex carbohydrate structures.

One common strategy is the anomeric O-functionalization, where linkers are introduced at the anomeric position. For instance, a pentenyl linker can be attached to a benzylated glucose hemiacetal under acidic conditions. nih.gov This allows for further conjugation to other molecules.

Another key strategy involves the selective deprotection of one or more benzyl groups to allow for further reactions at specific hydroxyl positions. For example, regioselective 6-O-debenzylation of perbenzylated glycosides can be achieved using specific reagents. rsc.org This selective deprotection is crucial for the stepwise assembly of oligosaccharides.

Furthermore, the remaining free hydroxyl groups on the benzylated core can be functionalized. For example, the free hydroxyl group of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside can be acylated to introduce ester groups, which can then be selectively removed to regenerate the hydroxyl group for subsequent reactions. nih.gov

The development of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, represents another important derivatization strategy. Palladium-catalyzed coupling reactions of 1-tributylstannyl glycals with benzyl bromides have been developed to synthesize benzyl 2-deoxy-C-glycosides, which are more stable to hydrolysis than their O-glycoside counterparts. acs.org

Esterification Reactions at Unprotected Hydroxyl Positions

The free hydroxyl group, typically at the C6 position of benzyl-protected pyranosides, serves as a key site for functionalization through esterification. This reaction allows for the attachment of a wide variety of substituents, including reporter groups, peptides, or linkers for conjugation.

A common method for this transformation is the coupling of a benzyl-protected glycoside with a carboxylic acid using a dehydrating agent. For instance, the reaction between benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside and a carboxylic acid can be facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding C6 ester. researchgate.net Similarly, transformations of glycals, which are unsaturated carbohydrate precursors, can lead to esterified products. The reaction of 3,4,6-tri-O-benzyl-D-glucal with various aromatic and aliphatic carboxylic acids, activated by trifluoroacetic acid (TFA), yields 2-deoxy-glycosyl esters. rsc.org

Another significant application is in the synthesis of peptidoglycan structures. Benzyl 2-acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3-O-[(R)-1-carboxyethyl]-α-D-glucopyranoside can be condensed with a dipeptide ester, such as L-alanyl-D-isoglutamine benzyl ester, using the mixed anhydride (B1165640) method to form a complex glycopeptide ester. nih.gov This highlights the utility of esterification in building intricate biologically relevant molecules.

Table 1: Examples of Esterification Reactions

| Starting Material | Reagents | Product Type | Reference |

| This compoundD-glucopyranoside | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, DCC | C6-ester conjugate | researchgate.net |

| 3,4,6-tri-O-benzyl-D-glucal | Benzoic acid, Trifluoroacetic acid (TFA) | 2-Deoxy-glycosyl ester | rsc.org |

| Benzyl 2-acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3-O-[(R)-1-carboxyethyl]-α-D-glucopyranoside | L-Alanyl-D-isoglutamine benzyl ester, Mixed anhydride method | Peptidoglycan-related ester | nih.gov |

| Benzyl 2,3,4-tri-O-methyl-β-D-glucopyranoside | 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide, then deprotection steps | Disaccharide intermediate for further esterification | cdnsciencepub.com |

Introduction of Azide (B81097) Functionalities for Aminoglycoside Precursors

The azide group is a versatile functional group in carbohydrate synthesis, primarily serving as a stable and non-participating precursor to an amine. This is particularly crucial in the synthesis of aminoglycosides, a class of antibiotics. rsc.org The introduction of an azide can be achieved at various positions of the sugar ring using several methodologies.

A direct method for producing glycosyl azides involves the treatment of benzyl-protected carbohydrates with azidotrimethylsilane (B126382) under Brønsted acid catalysis, which offers a safe and efficient route under non-anhydrous conditions. scholaris.ca Glycosyl azides can also be prepared from peracetylated sugars using trimethylsilyl (B98337) azide and a Lewis acid catalyst. researchgate.net

For introducing an azide at a primary alcohol, such as the C6 position, a two-step procedure is common: initial conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaN₃). researchgate.netnih.gov

Furthermore, azides can be introduced at the C2 position, which is valuable for creating 1,2-cis glycosidic linkages due to the non-participating nature of the azido (B1232118) group. researchgate.net The reaction of benzyl-protected glycals with reagents like iodosylbenzene diacetate (PIDA) in combination with trimethylsilyl azide (Me₃SiN₃) can yield vicinal (1,2)-diazido sugars, providing direct access to key aminoglycoside precursors. rsc.org This transformation underscores the utility of benzyl-protected glycals in complex aminosugar synthesis. rsc.orgresearchgate.net

Table 2: Methods for Introducing Azide Functionalities

| Starting Material/Precursor | Position of Azide | Reagents | Product Type | Reference |

| Benzyl-protected carbohydrate | C1 (Anomeric) | Azidotrimethylsilane, Brønsted acid | Glycosyl azide | scholaris.ca |

| 3,4,6-tri-O-benzyl galactal | C1 and C2 | Phenyliodine(III) diacetate (PIDA), Me₃SiN₃ | Vicinal 1,2-diazido sugar | rsc.org |

| Primary alcohol (e.g., C6-OH) | C6 | 1. TsCl, pyridine; 2. NaN₃, DMF | 6-Azido-6-deoxy sugar | researchgate.net |

| Neomycin derivative | C5'' | NaN₃ | 5''-Azidated aminoglycoside derivative | nih.gov |

| Hexosamine substrates | C2 | Fluorosulfuryl azide (FSO₂N₃), Cu(II) catalyst | 2-Azido-2-deoxy sugar | researchgate.net |

Transformations Involving Glycals and Subsequent Functionalization

Glycals, which are cyclic enol ethers derived from sugars, are highly versatile chiral building blocks. researchgate.net The presence of benzyl protecting groups on glycals, such as in 3,4,6-tri-O-benzyl-D-glucal, renders them suitable for a vast array of metal-catalyzed and electrophilic addition reactions. academie-sciences.frresearchgate.net

One significant area of application is the synthesis of C-glycosides, which are metabolically stable mimics of natural O-glycosides. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. For example, the coupling of 1-tributylstannyl glycals (prepared from the corresponding glycal) with benzyl bromides, catalyzed by a palladium complex like PdCl₂(dppe), provides benzyl C-glycals. researchgate.net

Glycals are also key precursors for 2-deoxy-sugars. researchgate.net A metal-free approach using the catalyst tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) enables the direct and stereoselective synthesis of 2-deoxyglycosides from activated glycal donors that lack a leaving group at the C3 position. acs.org Furthermore, treatment of 3,4,6-tri-O-benzyl-D-glucal with trifluoroacetic acid (TFA) can induce its conversion to a 2-deoxy sugar intermediate, which can then be functionalized, for example, by esterification. rsc.org

Functionalization can also involve the introduction of other groups through electrophilic additions across the double bond. The reaction of 3,4,6-tri-O-benzyl galactal with PIDA and Me₃SiN₃ not only produces diazides but also azidoacetates, which are valuable intermediates for synthesizing N-glycopeptides and pseudotrisaccharides. rsc.org Additionally, functionalized glycals, like 2-ethenyl-3,4,6-tri-O-benzyl-D-glucal, can undergo conjugate addition reactions to form more complex C-glycoside structures. tandfonline.comresearchgate.net

Table 3: Functionalization of Benzyl-Protected Glycals

| Glycal Derivative | Reagents | Transformation Type | Product | Reference |

| TIPS-protected 1-tributylstannyl glycal | Benzyl bromide, PdCl₂(dppe), Na₂CO₃ | Palladium-catalyzed C-glycosylation | Benzyl C-glycal | researchgate.net |

| 3,4,6-tri-O-benzyl-D-glucal (activated) | Alcohol acceptor, B(C₆F₅)₃ | Metal-free deoxyglycosylation | 2-Deoxy-α-glycoside | acs.org |

| 3,4,6-tri-O-benzyl galactal | PIDA, Me₃SiN₃, TMSOTf | Azido-acetoxylation | 1-Azido-2-acetoxy and 2-azido-1-acetoxy sugars | rsc.org |

| 2-Ethenyl-3,4,6-tri-O-benzyl-D-glucal | ROH, Ph₃P⁺H Br⁻ | Electrophilic conjugate addition | 2-C-(β-methyl)methylene glycoside | tandfonline.comresearchgate.net |

| 3,4,6-tri-O-benzyl-D-glucal | Trifluoroacetic acid (TFA), Carboxylic acid | Conversion to 2-deoxy sugar and esterification | 2-Deoxy-glycosyl ester | rsc.org |

Preparation of High Molecular Weight Polymeric Structures

Benzyl-protected sugar derivatives are crucial monomers for the synthesis of well-defined, high molecular weight polysaccharides and their analogues through chemical polymerization methods. These synthetic polymers can mimic natural structures like cellulose (B213188) or introduce novel backbones, such as poly-amido-saccharides.

One powerful technique is cationic ring-opening polymerization (ROP). For example, 3,6-di-O-benzyl-α-D-glucose 1,2,4-orthopivalate can be polymerized using an initiator like triphenyl carbenium tetrafluoroborate. The resulting polymer, 3,6-di-O-benzyl-2-O-pivaloyl-β-D-glucopyranan, can be subsequently deprotected to yield synthetic cellulose. acs.org This marked the first chemical synthesis of cellulose, demonstrating the power of using benzyl-protected monomers.

Anionic ring-opening polymerization offers another route to novel sugar-based polymers. A β-lactam monomer synthesized from benzyl-protected D-glucal can undergo anionic ROP to produce poly-amido-saccharides (PASs). nih.gov In these polymers, the natural ether linkage of polysaccharides is replaced by an amide bond. This method provides excellent control over the polymer's molecular weight and results in a narrow polydispersity. nih.govrsc.org The benzyl ether protecting groups are particularly advantageous as they can be efficiently removed from the final high molecular weight polymer via catalytic hydrogenation. nih.gov These polymerization strategies open avenues to new biomaterials with tailored properties.

Table 4: Polymerization of Benzyl-Protected Sugar Monomers

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer (Protected) | Final Polymer (Deprotected) | Reference |

| 3,6-di-O-benzyl-α-D-glucose 1,2,4-orthopivalate | Cationic Ring-Opening Polymerization | Triphenyl carbenium tetrafluoroborate | 3,6-di-O-benzyl-2-O-pivaloyl-β-D-glucopyranan | Cellulose | acs.org |

| β-Lactam monomer from benzyl-protected D-glucal | Anionic Ring-Opening Polymerization | 4-tert-butylbenzoyl chloride | Poly-amido-saccharide (benzyl protected) | Poly-amido-saccharide (PAS) | nih.gov |

Protecting Group Chemistry of Benzyl Ethers in Benzyl 2,3,4 Tri O Benzyl Glycosides

Strategies for Selective Benzylation of Hydroxyl Groups

The selective introduction of benzyl (B1604629) groups onto the various hydroxyl positions of a glycoside is a critical step in the synthesis of specifically protected carbohydrate building blocks. This requires methods that can differentiate between the anomeric position and the other hydroxyl groups, as well as among the primary and secondary hydroxyls.

The anomeric hydroxyl group possesses unique reactivity, which can be exploited for its selective benzylation.

One common method for the formation of benzyl glycosides is the Koenigs-Knorr reaction , where a glycosyl halide reacts with benzyl alcohol in the presence of a promoter, typically a silver or mercury salt. For instance, the condensation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride with benzyl alcohol can yield the corresponding benzyl glycoside. rsc.org The stereochemical outcome of this reaction is influenced by the nature of the protecting group at the C-2 position. In the case of a non-participating benzyl group at C-2, a mixture of α and β anomers is often obtained. nih.gov

Another versatile method is the trichloroacetimidate (B1259523) method . A reducing sugar can be converted to a trichloroacetimidate donor, which then reacts with benzyl alcohol under Lewis acidic conditions to form the benzyl glycoside. nih.gov This method is known for its reliability and the ability to control the anomeric configuration.

The Mitsunobu reaction provides an alternative route for the anomeric functionalization of carbohydrates. beilstein-journals.org This reaction allows for the conversion of a reducing sugar directly to a benzyl glycoside with inversion of configuration at the anomeric center, although the regioselectivity can sometimes be a challenge with unprotected sugars. beilstein-journals.org

Finally, direct acid-catalyzed glycosylation with benzyl alcohol can be employed. While operationally simple, this method often suffers from a lack of stereocontrol and can require harsh conditions. beilstein-journals.org

Achieving regioselective benzylation of the C-2, C-3, and C-4 hydroxyl groups while leaving the anomeric and C-6 positions available for other modifications is a key challenge. The inherent reactivity differences among the hydroxyl groups can be exploited. Primary hydroxyl groups (like at C-6) are generally more reactive than secondary ones due to less steric hindrance. rsc.org Among the secondary hydroxyls, the C-2 hydroxyl is often more acidic and reactive, especially under phase-transfer conditions. wiley-vch.de

Several strategies have been developed to achieve regioselectivity:

Stannylene Acetals: The reaction of a diol with a dibutyltin (B87310) oxide forms a stannylene acetal (B89532), which enhances the nucleophilicity of one of the oxygen atoms, allowing for regioselective benzylation. wiley-vch.dempg.de This method is particularly effective for discriminating between vicinal diols.

Organoboron Catalysis: Diarylborinic acids can be used as catalysts to selectively activate equatorial hydroxyl groups in cis-vicinal diols for subsequent benzylation. scholaris.cascholaris.ca

Metal-Catalyzed Reactions: Transition metal catalysts, such as those based on iron(III), have been shown to catalyze the regioselective benzylation of diols and polyols with broad substrate scope. rsc.org For example, an iron(III) catalyst with co-catalysts like silver(I) oxide and tetrabutylammonium (B224687) bromide can lead to high yields and regioselectivities. researchgate.net

Bulky Protecting Groups: The use of bulky protecting groups, like trityl or silyl (B83357) groups, can selectively protect the primary C-6 hydroxyl group, allowing for the subsequent benzylation of the remaining secondary hydroxyls. rsc.org

Table 1: Comparison of Anomeric Benzylation Techniques

| Method | Typical Reagents | Key Features |

|---|---|---|

| Koenigs-Knorr Reaction | Glycosyl halide, Benzyl alcohol, Ag or Hg salt | Well-established; stereoselectivity depends on C-2 protecting group. rsc.orgnih.gov |

| Trichloroacetimidate Method | Glycosyl trichloroacetimidate, Benzyl alcohol, Lewis acid | Reliable and versatile for stereocontrol. nih.gov |

| Mitsunobu Reaction | Reducing sugar, Benzyl alcohol, DEAD, PPh₃ | Inversion of anomeric configuration; regioselectivity can be an issue. beilstein-journals.org |

| Acid-Catalyzed Glycosylation | Reducing sugar, Benzyl alcohol, Acid catalyst | Operationally simple; often lacks stereocontrol. beilstein-journals.org |

Anomeric Benzylation Techniques

Regioselective Deprotection of Benzyl Ethers

The selective removal of benzyl ethers is as crucial as their introduction. The ability to deprotect one position while others remain intact allows for the stepwise synthesis of complex oligosaccharides.

The primary 6-O-benzyl group can often be removed selectively due to its higher reactivity. One method involves selective acetolysis, where the primary benzyl ether is cleaved in the presence of acetic anhydride (B1165640) and a catalyst. rsc.org For instance, the use of ZnCl₂-Ac₂O-HOAc has been reported for the selective 6-O-debenzylation of mono- and disaccharide derivatives. rsc.org

Lewis acids can facilitate the regioselective cleavage of benzyl ethers. acs.orgresearchgate.net The choice of Lewis acid and reaction conditions can allow for the differentiation between benzyl ethers at various positions. For example, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers. dal.ca Boron trichloride (B1173362) (BCl₃) is another powerful Lewis acid that can be used for debenzylation. researchgate.net The regioselectivity is often influenced by the coordination of the Lewis acid to the oxygen atoms of the sugar ring. Some Lewis acids are known to enable regioselective debenzylation, with BF₃·OEt₂ being a notable example for controlling such reactions. jst.go.jp

The most common method for the global removal of all benzyl ethers is catalytic hydrogenolysis . organic-chemistry.org This is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. researchgate.netacsgcipr.org The reaction is generally clean and high-yielding.

Catalytic transfer hydrogenation (CTH) offers a milder and often more practical alternative to using hydrogen gas. organic-chemistry.orgresearchgate.net In this method, a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexadiene is used in the presence of a palladium catalyst. organic-chemistry.orgchemrxiv.org CTH can be particularly useful for substrates with other reducible functional groups. organic-chemistry.org

Optimizing debenzylation conditions is often necessary to prevent side reactions, such as the saturation of the aromatic rings of the benzyl groups. chemrxiv.org A pre-treatment strategy for the palladium catalyst can suppress unwanted hydrogenation side-products, leading to a more selective catalyst for the hydrogenolysis of benzyl ethers. chemrxiv.org

Table 2: Summary of Debenzylation Methods

| Method | Reagents | Selectivity | Key Features |

|---|---|---|---|

| Selective Acetolysis | Acetic anhydride, Catalyst (e.g., ZnCl₂) | Primarily for 6-O-benzyl groups. rsc.org | Cleaves the primary benzyl ether. |

| Lewis Acid-Mediated Cleavage | Lewis acid (e.g., BCl₃, BF₃·OEt₂) | Can be regioselective depending on the Lewis acid and substrate. acs.orgresearchgate.netjst.go.jp | Allows for differentiation between benzyl ethers. |

| Catalytic Hydrogenolysis | H₂, Pd/C | Global deprotection (removes all benzyl ethers). | Standard, high-yielding method. organic-chemistry.org |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., Ammonium formate), Pd/C | Global deprotection. | Milder alternative to H₂ gas; can be more selective. organic-chemistry.orgresearchgate.net |

Selective Removal of Secondary Benzyl Groups: Lewis Acid Mediated Processes

Orthogonal Protecting Group Strategies in Complex Carbohydrate Synthesis

The chemical synthesis of complex carbohydrates and oligosaccharides is a formidable task, primarily due to the presence of multiple hydroxyl groups with similar reactivity on the monosaccharide building blocks. daneshyari.com To achieve regioselective modification and glycosylation, a sophisticated use of protecting groups is essential. rsc.org Orthogonal protecting group strategies are paramount in this field, allowing for the selective removal of one type of protecting group under specific conditions without affecting others. daneshyari.comnsf.gov This approach provides the flexibility needed for the sequential construction of intricate glycan structures, including branched oligosaccharides, where more than one temporary protecting group is often required. daneshyari.com

Benzyl ethers have traditionally been employed as "permanent" or late-stage protecting groups in carbohydrate synthesis. researchgate.netuniversiteitleiden.nl Their stability across a wide range of acidic and basic conditions makes them ideal for safeguarding hydroxyl groups throughout a multi-step synthesis. universiteitleiden.nlmpg.de The typical method for their removal, catalytic hydrogenolysis, is generally performed at the final stage of the synthesis to globally deprotect the molecule. universiteitleiden.nl However, advancements in synthetic methodology have enabled the use of benzyl ethers as part of more nuanced orthogonal strategies, where they can be selectively cleaved in the presence of other protecting groups, or vice-versa. mpg.deacs.org This has expanded their role from mere permanent blockers to versatile participants in complex synthetic pathways.

The core of an orthogonal strategy lies in the differential stability of various protecting groups to a given set of reaction conditions. A pair of protecting groups is considered "orthogonal" if each can be removed with a specific reagent or condition that leaves the other intact. researchgate.net For instance, the acetyl (Ac) group, an ester, and the benzyl (Bn) group, an ether, represent a classic orthogonal pair. researchgate.net The acetyl group is readily cleaved under basic conditions (e.g., sodium methoxide (B1231860) in methanol), while the benzyl ether is stable to these conditions. Conversely, the benzyl ether can be removed by hydrogenolysis (e.g., H₂ over Pd/C), which does not affect the acetyl group. beilstein-journals.orgbeilstein-journals.org

Research has focused on developing mild and highly selective methods for cleaving benzyl ethers to enhance their utility in orthogonal schemes. While catalytic hydrogenolysis is the standard, other methods have been developed. For example, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can remove electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether in the presence of standard benzyl ethers. mpg.decolab.wsresearchgate.net More recently, visible-light-mediated photoredox catalysis has emerged as a mild method for cleaving even standard benzyl ethers, rendering them temporary protecting groups compatible with sensitive functionalities like alkenes and azides. mpg.dempg.deacs.org Another technique involves catalytic transfer hydrogenation using reagents like triethylsilane and a palladium catalyst, which avoids the need for flammable hydrogen gas and is compatible with many other functional groups. beilstein-journals.orgbeilstein-journals.org

The following table summarizes several orthogonal protecting group pairings involving benzyl ethers and the conditions for their selective deprotection.

| Protecting Group 1 | Protecting Group 2 | Reagent for Selective Deprotection of Group 1 | Group 2 Stability |

| Benzyl (Bn) Ether | Acetyl (Ac) or Benzoyl (Bz) Ester | H₂/Pd/C; or Et₃SiH, Pd/C beilstein-journals.org | Stable |

| Acetyl (Ac) or Benzoyl (Bz) Ester | Benzyl (Bn) Ether | NaOMe/MeOH; or NH₃/MeOH | Stable |

| Silyl Ether (e.g., TBDMS, TIPS) | Benzyl (Bn) Ether | Fluoride source (e.g., TBAF, HF•Py) | Stable |

| p-Methoxybenzyl (PMB) Ether | Benzyl (Bn) Ether | DDQ; or CAN mpg.de | Stable |

| Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether | Reductive conditions (e.g., LiDBB) colab.wsresearchgate.net | Stable |

| Allyl (All) Ether | Benzyl (Bn) Ether | Pd(0) catalyst; or Rh(I) or Ir(I) complex mpg.de | Stable |

| Benzylidene Acetal | Benzyl (Bn) Ether | Mild acid hydrolysis; or Et₃SiH, Pd/C beilstein-journals.orgbeilstein-journals.org | Stable |

These orthogonal relationships are fundamental to the synthesis of complex molecules. For example, a monosaccharide building block might be protected with a benzylidene acetal at the 4- and 6-positions, benzyl ethers at the 2- and 3-positions, and a temporary silyl ether at the anomeric position. This allows for selective deprotection and functionalization at each position, enabling the stepwise construction of a target oligosaccharide. The development of such robust and varied orthogonal strategies continues to be a key driver of progress in synthetic carbohydrate chemistry. daneshyari.com

Reaction Mechanisms and Glycosylation Pathways Involving Benzyl 2,3,4 Tri O Benzyl Glycosides

Glycosylation Donor Activation Mechanisms and Reagent Systems

The activation of the anomeric center of a glycosyl donor is the critical first step in a glycosylation reaction. For donors with a hydroxyl group at the anomeric position (a 1-OH sugar or hemiacetal), this activation must be performed in situ to generate a reactive species capable of coupling with a glycosyl acceptor.

The direct use of 1-OH sugars as glycosyl donors offers a more atom-economical and convergent approach to oligosaccharide synthesis, as it circumvents the often-complex preparation of donors with specific anomeric leaving groups. nih.gov This strategy, often termed dehydrative glycosylation, relies on the in situ conversion of the anomeric hydroxyl into a good leaving group.

Several reagent systems have been developed to achieve this transformation. A prominent method involves the use of triflic anhydride (B1165640) (Tf₂O) in combination with a sulfoxide (B87167), such as diphenyl sulfoxide (Ph₂SO). rsc.org This system facilitates a controlled dehydrative coupling of C(1)-hemiacetal glycosyl donors with various nucleophilic acceptors. chemrxiv.org The initial step is believed to be the formation of a highly reactive anomeric triflate, which then proceeds to react with the acceptor. d-nb.info

Another powerful method for the in situ activation of 1-OH sugars is the system comprising a sulfonyl chloride, such as p-nitrobenzenesulfonyl chloride (NsCl), a silver salt, typically silver trifluoromethanesulfonate (B1224126) (AgOTf), and a tertiary amine base, like triethylamine (B128534) (Et₃N). beilstein-journals.org This combination, often referred to as the NST system, has been successfully applied to the glycosylation of 1-OH derivatives of various sugars, including those with benzyl (B1604629) protecting groups. For instance, 2,3,4-tri-O-benzyl-L-fucopyranose and 2,3,4-tri-O-benzyl-L-rhamnopyranose have been effectively used as glycosyl donors with this system. beilstein-journals.org The ready availability of the 1-OH sugar starting material makes this a particularly attractive pathway. d-nb.info

The versatility of in situ activation is further demonstrated by methods employing phthalic anhydride and triflic anhydride. This system has proven effective for the direct glycosylation with anomeric hydroxy sugars, including those protected with tetra-O-benzyl groups. nih.govnumberanalytics.com These one-pot procedures streamline the synthesis process by avoiding the isolation of highly reactive glycosyl donor intermediates. researchgate.net

Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf):

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a widely used Lewis acid promoter in glycosylation chemistry. acs.org While it is most commonly employed to activate glycosyl donors with pre-installed leaving groups like trichloroacetimidates or thioglycosides, its role is central to many glycosylation strategies. numberanalytics.combeilstein-journals.org The primary function of TMSOTf is to facilitate the departure of the anomeric leaving group, leading to the formation of a highly electrophilic oxocarbenium ion intermediate. acs.orgbeilstein-journals.org The reaction can then proceed through either an Sₙ1-like or Sₙ2-like mechanism. acs.org In an Sₙ1 pathway, the oxocarbenium ion is attacked by the acceptor, while in an Sₙ2-like pathway, the acceptor displaces a transiently formed anomeric triflate. The stereochemical outcome is dictated by factors such as neighboring group participation, the stability of the glycosyl cation, and solvent effects. acs.orgacs.org For donors lacking a participating group at C-2, such as perbenzylated glycosides, the formation of mixtures of anomers is common. nih.gov

NsCl/AgOTf/Et₃N System:

The combination of p-nitrobenzenesulfonyl chloride (NsCl), silver trifluoromethanesulfonate (AgOTf), and triethylamine (Et₃N) provides a potent system for the dehydrative glycosylation of 1-OH sugars. The proposed mechanism involves the initial reaction of the anomeric hydroxyl group with NsCl, facilitated by the base Et₃N, to form an anomeric p-nitrobenzenesulfonate in situ. This sulfonate is an excellent leaving group. The role of AgOTf is likely multifaceted; it may act as a Lewis acid to activate the sulfonyl chloride and serves to precipitate the chloride ions formed, driving the reaction forward. The resulting highly reactive glycosyl sulfonate intermediate is then attacked by the glycosyl acceptor to form the glycosidic bond.

This system has been effectively used in the glycosylation of 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose and its corresponding galacto- and manno-isomers. beilstein-journals.org The stereoselectivity of these reactions was found to be dependent on the configuration of the sugar donor and could be modulated by the addition of N,N-dimethylacetamide (DMA), which often favors the formation of α-glycosides. beilstein-journals.org

| Reagent System | Glycosyl Donor Type | Proposed Intermediate | Key Features |

| TMSOTf | Glycosyl trichloroacetimidates, thioglycosides, etc. | Oxocarbenium ion, anomeric triflate | Powerful Lewis acid activator; outcome influenced by neighboring groups and solvent. acs.orgacs.org |

| NsCl/AgOTf/Et₃N | 1-OH sugars (hemiacetals) | Anomeric p-nitrobenzenesulfonate | In situ activation for dehydrative glycosylation; stereoselectivity can be tuned. beilstein-journals.orgbeilstein-journals.org |

| Ph₂SO/Tf₂O | 1-OH sugars (hemiacetals) | Anomeric oxosulfonium species, anomeric triflate | Dehydrative coupling method; proceeds via oxidation of the sulfide. rsc.orgchemrxiv.org |

| Phthalic Anhydride/Tf₂O | 1-OH sugars (hemiacetals) | Glycosyl phthalate, anomeric triflate | One-pot direct glycosylation; effective for β-mannosylation. nih.govnumberanalytics.com |

In Situ Activation of 1-OH Sugar Derivatives

Intramolecular Rearrangements and Cyclizations During Reaction Progress

In the course of a glycosylation reaction, the highly reactive intermediates, such as oxocarbenium ions or anomeric triflates, can be intercepted by internal nucleophiles, leading to intramolecular rearrangements and cyclizations. These side reactions can compete with the desired intermolecular glycosylation, particularly when the external nucleophile (the acceptor) is unreactive or present in low concentration.

A notable example involves the cyclization of protecting groups at the O-2 position onto the anomeric center. It has been observed that upon activation, an α-mannosyl triflate protected with benzyl groups can undergo intramolecular cyclization. nih.gov Specifically, the aromatic ring of a benzyl ether at the C-2 position can act as a π-nucleophile, attacking the electrophilic anomeric carbon to form a tricyclic product. nih.gov This type of cyclization was observed upon warming a solution of the α-mannosyl triflate, highlighting the inherent reactivity of the system. nih.gov

Such intramolecular reactions are sensitive to the structure of the protecting group. While a simple benzyl ether can cyclize, other ether protecting groups might be more or less prone to this side reaction. nih.gov These "cation clock" reactions serve as mechanistic probes, providing insight into the lifetime and nature of the reactive intermediates involved in glycosylation. The occurrence of such rearrangements underscores the delicate balance of reactivities that must be controlled to achieve high yields in the synthesis of complex oligosaccharides.

Characterization of Reactive Intermediates in Glycosylation Pathways (e.g., Glycosyl Triflates, Dioxanium Ions)

The transient and highly reactive nature of intermediates in glycosylation pathways makes their characterization a significant challenge. However, modern spectroscopic techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR), have provided unprecedented insight into these species. nih.govbeilstein-journals.org For glycosyl donors protected with benzyl groups, the primary intermediates often discussed are glycosyl triflates and, under certain conditions, dioxanium ions.

Glycosylations promoted by triflate-generating reagents are believed to proceed through a variety of high-energy intermediates, including α- and β-glycosyl triflates and oxocarbenium ions. acs.orgresearchgate.net Of these, the α-glycosyl triflate is the most commonly observed species under typical reaction conditions due to its relative stability, which is conferred by the anomeric effect. nih.govbeilstein-journals.org It can be characterized by low-temperature ¹H, ¹³C, and ¹⁹F NMR spectroscopy. For example, upon activation of a thioglycoside donor, the formation of an α-glycosyl triflate can be confirmed by the appearance of a characteristic downfield-shifted anomeric proton signal (H-1) and a corresponding anomeric carbon signal (C-1) in the NMR spectra. beilstein-journals.org

While the α-triflate is readily observed, it is often not the species that leads directly to the 1,2-cis (α-glycoside) product via a simple S_N_2 reaction. acs.org The formation of α-glycosides is thought to proceed through less stable, lower-abundance intermediates that are in rapid equilibrium with the α-triflate. acs.orgru.nl These elusive intermediates include the β-glycosyl triflate and dioxanium ions. acs.org

The direct detection of β-glycosyl triflates is exceedingly difficult because they are less stable than their α-counterparts (lacking anomeric stabilization) and are highly reactive. nih.govacs.org However, their presence has been inferred and, in some cases, directly observed using advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) and Exchange Spectroscopy (EXSY). nih.govacs.orgacs.org These methods can detect low-population species that are in chemical exchange with a more abundant, observable species like the α-triflate. ru.nl For instance, ¹⁹F CEST NMR can detect the exchange between the triflate anion of the α-glycosyl triflate and that of the β-glycosyl triflate. acs.org

Dioxanium ions are another class of reactive intermediates that can be formed, particularly when a participating functionality is present at C-3 or C-4. While acyl groups are the canonical participants, even ether groups can be involved under certain circumstances. The characterization of mannosyl dioxanium ions, formed through participation of a C-3 acyl group, has been successfully achieved using ¹³C-labeled donors and CEST NMR. d-nb.infonih.govnih.gov These studies confirmed the structure of the 1,3-bridged dioxanium ion through HMBC and COSY experiments, identifying characteristic cross-peaks and coupling patterns. d-nb.infonih.gov While less common for simple benzyl ethers, the potential for such intermediates cannot be entirely ruled out, especially in complex systems where remote participation might occur. acs.org Computational studies also play a crucial role in predicting the stability and structure of these transient species, corroborating experimental findings. acs.org

Table 2: Spectroscopic Data for Characterization of Glycosylation Intermediates

| Intermediate | Precursor Type | Characterization Method | Key Spectroscopic Features | Reference |

|---|---|---|---|---|

| α-Glycosyl Triflate | 2,3-Oxazolidinone protected | Low-temp ¹H, ¹³C NMR | H-1: δ ~5.9-6.9 ppm; C-1: δ ~100 ppm | beilstein-journals.org |

| β-Glycosyl Triflate | C-3 Benzyl glucoside | ¹H, ¹⁹F CEST NMR | Detected via chemical exchange with the more stable α-triflate | nih.govacs.org |

| 1,3-Dioxanium Ion | C-3 Acyl mannoside | CEST, HMBC, COSY NMR | H-1: δ ~6.48 ppm; ¹³C-labeled C=O: δ ~177.2 ppm; Characteristic W-coupling in COSY | d-nb.infonih.gov |

| α- vs. β-Triflate Equilibrium | Benzylidene-protected glucoside | ¹⁹F EXSY NMR | Measurement of exchange rates between α- and β-triflate signals | nih.gov |

Stereochemical Control in the Synthesis and Transformations of Benzyl 2,3,4 Tri O Benzyl Glycosides

Factors Governing Stereoselectivity in Glycosylation Reactions

The formation of a specific anomer (α or β) during a glycosylation reaction is not a matter of chance but is governed by a delicate interplay of various factors. mdpi.comcdnsciencepub.com These include the intrinsic properties of the glycosyl donor and acceptor, as well as the external reaction conditions. mpg.dersc.org A thorough understanding of these elements is paramount for achieving the desired stereochemical control.

The structures of both the glycosyl donor and the glycosyl acceptor play a pivotal role in determining the stereoselectivity of the glycosylation reaction. cdnsciencepub.comfrontiersin.org The protecting groups on the glycosyl donor, particularly at the C-2 position, can exert a significant influence. beilstein-journals.org For instance, a participating group, such as an acyl group, at the C-2 position can lead to the formation of a 1,2-trans glycoside through neighboring group participation. beilstein-journals.org In the case of benzyl (B1604629) 2,3,4-tri-O-benzyl-glycosides, the non-participating benzyl groups at C-2, C-3, and C-4 mean that other factors become more dominant in controlling the anomeric outcome.

The reactivity of the glycosyl acceptor also has a profound effect on stereoselectivity. d-nb.info Generally, less reactive acceptors tend to favor the formation of the thermodynamically more stable α-anomer due to the anomeric effect. cdnsciencepub.com Conversely, more reactive nucleophiles may lead to kinetically controlled products. cdnsciencepub.com Studies have shown a clear correlation between the electron-withdrawing or electron-donating nature of protecting groups on the acceptor and the resulting α/β ratio of the glycosidic linkage. d-nb.info For example, the presence of an electron-withdrawing group near the acceptor's hydroxyl group can decrease its nucleophilicity, leading to higher α-selectivity. d-nb.info

The steric bulk of both the donor and acceptor is another critical factor. Mismatched steric hindrance between the two reactants can lead to poor stereoselectivity. universiteitleiden.nl The conformation of the acceptor can also influence the outcome; for instance, locking a glucose acceptor in a less common ¹C₄ chair conformation can dramatically alter the accessibility of the hydroxyl groups and thus the stereochemical result of the glycosylation. universiteitleiden.nl

The choice of activating agent (promoter) and the specific reaction conditions, including solvent, temperature, and concentration, are critical determinants of anomeric selectivity in glycosylation reactions. rsc.orgfrontiersin.orgresearchgate.net The mechanism of glycosylation can range from a unimolecular, dissociative Sₙ1 process, which proceeds through an oxocarbenium ion intermediate, to a bimolecular Sₙ2 pathway involving an associative transition state. acs.org The chosen conditions can favor one pathway over the other.

Activating Agents: A wide variety of promoters are used to activate glycosyl donors. These are often Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), which facilitate the departure of the leaving group at the anomeric center. nih.gov The nature of the activator can significantly influence the stereochemical outcome. acs.org For instance, some activators may lead to the in situ formation of a covalent anomeric intermediate, such as a triflate, which can then react with the acceptor. acs.org The pre-activation of the glycosyl donor before the addition of the acceptor is a strategy that can provide unique stereochemical control by allowing for the characterization of the reactive intermediate. nih.gov

Solvents: The reaction solvent can have a profound impact on stereoselectivity, an effect that is not always fully understood. cdnsciencepub.com Solvents can influence the stability of the intermediate oxocarbenium ion and its counterion. cdnsciencepub.com For example, nitrile solvents like acetonitrile (B52724) are known to participate in the reaction, often leading to the formation of a β-nitrilium ion intermediate, which can then be displaced by the acceptor to give the β-glycoside (the "nitrile effect"). chemrxiv.org In contrast, less polar solvents may favor the thermodynamically preferred α-anomer. cdnsciencepub.com

Temperature and Concentration: Temperature is another key variable. rsc.orgresearchgate.net Generally, lower temperatures favor the kinetically controlled product (often the β-anomer), while higher temperatures can lead to the thermodynamically more stable α-anomer. cdnsciencepub.com The concentration of the reactants can also play a role, with some studies indicating that higher concentrations may favor β-selectivity in certain cases. researchgate.net

Impact of Glycosyl Donor and Acceptor Structures

Chiral Center Construction and Maintenance During Synthetic Sequences

Carbohydrates are inherently chiral molecules, and the synthesis of complex oligosaccharides requires the careful construction and maintenance of multiple stereocenters. numberanalytics.commdpi.com The synthesis of benzyl 2,3,4-tri-O-benzyl-glycosides often starts from a chiral pool of readily available monosaccharides. numberanalytics.com Throughout a multi-step synthetic sequence, it is crucial to employ reactions that proceed with high stereoselectivity to avoid the formation of diastereomeric mixtures, which can be difficult to separate.

The glycosylation reaction itself is a key step in creating a new stereocenter at the anomeric carbon. acs.org As discussed previously, controlling the stereochemical outcome of this reaction is paramount. Beyond the initial glycosylation, subsequent transformations of the this compoundglycoside must also be conducted under conditions that preserve the existing stereochemistry. This includes reactions such as deprotection, oxidation, or reduction at other positions on the pyranoside ring. Any reaction that could potentially lead to epimerization at a chiral center must be carefully considered and controlled. The use of protecting groups, such as the benzyl groups in the title compound, serves to mask reactive hydroxyl groups and prevent unwanted side reactions that could compromise the stereochemical integrity of the molecule.

Conformational Analysis of Pyranoside Rings in Solution and Solid State

The three-dimensional structure of a pyranoside ring is not static but exists in a conformational equilibrium, primarily between two chair conformations (⁴C₁ and ¹C₄), as well as boat and skew-boat forms. unitn.itresearchgate.net The preferred conformation has a significant impact on the reactivity and stereoselectivity of the molecule. researchgate.net The study of these conformations in both the solution and solid states provides valuable insights into the behavior of this compoundglycosides.

Solid-State Analysis: X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including the conformation of the pyranoside ring and the orientation of its substituents. beilstein-journals.orgnih.gov Crystal structures of related benzyl-protected glycosides have confirmed the expected chair conformations and provided detailed information about bond lengths, bond angles, and intermolecular interactions. beilstein-journals.orgnih.gov This information can be used to rationalize observed reactivity and to inform the design of future synthetic strategies.

Solution-State Analysis: In solution, the conformation of a pyranoside ring can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcdnsciencepub.com The coupling constants between vicinal protons (³J(H,H)) are particularly informative, as their magnitude is related to the dihedral angle between the protons, which in turn depends on the ring conformation. cdnsciencepub.com By analyzing these coupling constants, it is often possible to determine the predominant chair conformation in solution. For most D-glucopyranosides, including benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, the ⁴C₁ conformation is the most stable. cdnsciencepub.com Computational methods, such as Density Functional Theory (DFT), can also be used to model the conformational landscape of these molecules and predict the relative energies of different conformers. researchgate.net

Diastereoselective Transformations and Their Mechanistic Basis

Diastereoselective reactions are those in which one diastereomer of a product is formed in preference to another. In the context of this compoundglycosides, this can refer to the selective formation of one anomer over the other during glycosylation, or to the stereoselective transformation of the glycoside into a new product with additional chiral centers.

The mechanistic basis for diastereoselectivity in glycosylation reactions is complex and often involves a combination of steric, electronic, and stereoelectronic effects. nih.gov As previously mentioned, neighboring group participation is a powerful tool for achieving high diastereoselectivity in the formation of 1,2-trans glycosides. beilstein-journals.org In the absence of a participating group, as is the case with this compoundglycosides, the stereochemical outcome is often rationalized by considering the approach of the nucleophile to the intermediate oxocarbenium ion. nih.gov The oxocarbenium ion is thought to adopt a half-chair or boat-like conformation, and the nucleophile will preferentially attack from the less sterically hindered face. nih.gov

Beyond glycosylation, other transformations of this compoundglycosides can also be designed to be diastereoselective. For example, the addition of a nucleophile to a double bond introduced into the pyranoside ring, as in a Ferrier rearrangement, can proceed with high stereoselectivity. rsc.org The mechanism of such reactions often involves the formation of a key intermediate that directs the approach of the incoming nucleophile from a specific face of the molecule. rsc.org Understanding the underlying mechanisms of these transformations is crucial for predicting and controlling the stereochemical outcome of the reaction.

Advanced Analytical Methodologies in the Characterization of Benzyl 2,3,4 Tri O Benzyl Glycosides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional architecture of Benzyl (B1604629) 2,3,4-Tri-O-benzyl-glycosides.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Benzyl 2,3,4-Tri-O-benzyl-glycosides in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The anomeric carbon (C-1) signal is typically found in the range of 95-102 ppm, with its exact position also being indicative of the α or β configuration. beilstein-journals.orgrsc.org The numerous signals from the benzyl groups' aromatic carbons are observed in the 127-138 ppm region. beilstein-journals.orgnih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed to definitively assign proton and carbon signals, especially for complex structures. conicet.gov.ar

Table 1: Representative ¹H and ¹³C NMR Data for this compoundglycoside Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Aromatic: 7.20–7.37 (m, 15H), Anomeric H-1 & CH₂Ph: 4.10–4.81 (m, 7H), H-3: 4.10 (dd, 1H), H-5, 6a, 6b: 3.69–3.74 (m, 3H), H-4: 3.69 (dd, 1H), H-2: 3.43 (dd, 1H), CH₃: 3.33 (s, 3H), 3-OH: 2.36 (s, 1H) | Aromatic: 127.5-128.5, 137.7, 138.3, Anomeric C-1: 97.4, Other: 55.1, 68.3, 69.5, 73.0, 73.4, 73.5, 74.5, 77.3, 79.3 | nih.gov |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Aromatic: 7.25–7.37 (m, 15H), Anomeric H-1 & CH₂Ph: 4.51–5.02 (m, 7H), H-3: 3.78 (dd, 1H), H-4, 5, 6a, 6b: 3.60–3.72 (m, 4H), H-2: 3.55 (dd, 1H), CH₃: 3.38 (s, 3H), 4-OH: 2.33 (s, 1H) | Aromatic: 127.6-128.5, 137.7, 137.9, 138.7, Anomeric C-1: 98.7, Other: 55.2, 69.3, 69.8, 70.6, 73.1, 73.5, 75.4, 79.5, 81.4 | nih.gov |

| 2,3,5-tri-O-benzyl-α,β-D-xylofuranose | Aromatic: 7.58–7.33 (po, 15H), Anomeric H-1α: 5.65 (br d, 0.4H), Anomeric H-1β: 5.46 (br s, 0.6H), Other: 3.78-4.84 | Aromatic: 127.7-128.4, 136.9-138.1, Anomeric C-1β: 101.6, Anomeric C-1α: 95.9, Other: 68.3-86.5 | mdpi.com |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compoundglycosides. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govconicet.gov.ar

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and non-volatile molecules, often by observing the sodiated adduct [M+Na]⁺. nih.govrsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, such as the sequence of monosaccharide units in an oligosaccharide or the location of protecting groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compoundglycosides. The presence of a broad absorption band in the region of 3400-3500 cm⁻¹ is indicative of a hydroxyl (-OH) group, which is a key feature in glycosyl acceptors. mdpi.com The characteristic C-H stretching vibrations of the aromatic rings of the benzyl groups are observed around 3030 cm⁻¹, while the aliphatic C-H stretching vibrations appear in the 2880-2920 cm⁻¹ region. mdpi.comacs.org Strong absorptions in the 1050-1100 cm⁻¹ range are characteristic of the C-O stretching vibrations of the glycosidic linkages and ether bonds of the benzyl groups. mdpi.commdpi.com

Table 2: Characteristic IR Absorption Bands for this compoundglycosides

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch | 3400-3500 |

| Aromatic C-H Stretch | ~3030 |

| Aliphatic C-H Stretch | 2880-2920 |

| C-O Stretch | 1050-1100 |

Mass Spectrometry (MS) Applications in Compound Identification

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS, Column Chromatography)

Chromatographic techniques are essential for the purification of this compoundglycosides from reaction mixtures and for the assessment of their purity.

Column chromatography on silica (B1680970) gel is the most common method for the preparative purification of these compounds. nih.govrsc.org By using a gradient of solvents, typically mixtures of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) and ethyl acetate, it is possible to separate the desired product from starting materials, byproducts, and other impurities. nih.govrsc.org Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography. rsc.org

High-performance liquid chromatography (HPLC) is a high-resolution analytical technique used to assess the purity of the synthesized glycosides. chemimpex.comchemimpex.com It can also be used for preparative separations on a smaller scale. nih.gov Reverse-phase HPLC, with a C18 column and a mobile phase of acetonitrile (B52724) and water, is often employed. nih.gov The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A purity of ≥95% is often required for subsequent applications. chemimpex.comchemimpex.com

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives of these glycosides. chemsynlab.comscholarsresearchlibrary.com For instance, after appropriate derivatization to increase their volatility, GC-MS can be used to separate and identify different glycosidic isomers. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass and fragmentation data for their identification. ijarbs.commdpi.com

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive and precise structural information for molecules that can be obtained as single crystals. This technique allows for the determination of the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

For this compoundglycosides, a crystal structure can confirm the stereochemistry of the glycosidic linkage (α or β) and the conformation of the pyranose or furanose ring. mdpi.com For example, the crystal structure of 2,3,5-tri-O-benzyl-D-xylofuranose revealed a C3-endo, C2-exo conformation for the furanose ring. mdpi.com While obtaining suitable crystals can be a challenge, the detailed structural insights gained from X-ray crystallography are invaluable for understanding the conformational preferences of these molecules and for correlating their structure with their chemical reactivity and biological activity. nih.govbeilstein-journals.org

Computational Chemistry and Theoretical Modeling of Benzyl 2,3,4 Tri O Benzyl Glycosides

Conformational Analysis and Molecular Dynamics Simulations of Glycosidic Linkages

MD simulations can model the behavior of these molecules in a solvent, providing a more realistic representation of their conformational preferences in solution. acs.org By analyzing the trajectories of the atoms over time, researchers can identify the most populated conformations of the glycosidic linkage, defined by the torsional angles phi (φ) and psi (ψ). beilstein-journals.orgresearchgate.net These simulations can reveal the flexibility of the glycosidic bond and the extent to which it can rotate. researchgate.net

The insights gained from MD simulations are crucial for understanding how the structure of benzyl (B1604629) 2,3,4-tri-O-benzyl-glycosides influences their interactions with other molecules, such as enzymes or receptors. nih.gov

Table 2: Typical Torsional Angle Ranges for Glycosidic Linkages from MD Simulations

| Glycosidic Linkage | Torsional Angle | Typical Range (degrees) |

| β(1→4) | φ | -80 to -60 |

| ψ | -150 to 150 | |

| α(1→4) | φ | 60 to 80 |

| ψ | 60 to 80 |

Note: These are generalized ranges and can be influenced by protecting groups and the specific carbohydrate residues.

Prediction of Reactivity, Selectivity, and Thermodynamic Properties

Computational methods are increasingly used to predict the outcome of glycosylation reactions, including their reactivity, selectivity, and thermodynamic properties. researchgate.net This predictive power is invaluable for designing efficient and stereoselective syntheses of complex carbohydrates. mpg.deresearchgate.net

The reactivity of a glycosyl donor, such as a derivative of benzyl 2,3,4-tri-O-benzyl-glucopyranose, can be assessed by calculating the stability of the corresponding glycosyl cation intermediate. rsc.org Computational models can also predict how different protecting groups and reaction conditions will affect the reactivity of the donor. iupac.orgmdpi.com

Predicting the stereoselectivity of a glycosylation reaction is a major goal of computational studies. mpg.de By modeling the transition states for the formation of both the α and β glycosides, researchers can predict which stereoisomer will be the major product. nih.gov These predictions can guide the choice of glycosyl donor, acceptor, and reaction conditions to achieve the desired stereochemical outcome. frontiersin.org

Thermodynamic properties, such as the enthalpy and entropy of reaction, can also be calculated using computational methods. nih.govnih.govmdpi.com This information is useful for understanding the driving forces behind a reaction and for optimizing reaction conditions.

Elucidation of Reaction Mechanisms Through Advanced Computational Methods

Advanced computational methods are providing unprecedented insights into the mechanisms of glycosylation reactions. rsc.orgresearchgate.net These methods go beyond static models of reactants and products to explore the entire reaction pathway, including short-lived intermediates and transition states. rsc.org

Techniques such as quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics allow for the simulation of chemical reactions in a realistic environment, such as in the active site of an enzyme. tesisenred.netub.edu These methods have been instrumental in elucidating the mechanisms of both retaining and inverting glycosyltransferases. ub.edu

For chemical glycosylations involving this compoundglycosides, computational studies can help to distinguish between different possible mechanisms, such as SN1-like and SN2-like pathways. nih.govrsc.org By understanding the detailed mechanism of a reaction, chemists can develop new strategies for controlling its outcome and for designing more efficient and selective glycosylation methods. acs.org The combination of computational and experimental studies is proving to be a powerful approach for advancing the field of carbohydrate synthesis. glycoforum.gr.jp

Applications of Benzyl 2,3,4 Tri O Benzyl Glycosides As Precursors in Complex Chemical Synthesis

Oligosaccharide and Polysaccharide Synthesis

The synthesis of oligosaccharides—complex carbohydrates composed of multiple monosaccharide units—relies on the precise and controlled formation of glycosidic bonds. Benzyl (B1604629) 2,3,4-tri-O-benzyl-glycosides are instrumental in this field, serving as both starting materials and key intermediates.

In the assembly of oligosaccharides, a "glycosyl donor" is a sugar derivative with a leaving group at the anomeric position that, upon activation, couples with a "glycosyl acceptor" (a sugar with a free hydroxyl group). Benzyl 2,3,4-tri-O-benzyl-glycosides are frequently converted into highly effective glycosyl donors. chemimpex.com For instance, they can be transformed into thioglycosides, trichloroacetimidates, or glycosyl halides, which are then activated by specific promoters to form a glycosidic linkage. researchgate.net

The benzyl groups at the C2, C3, and C4 positions are considered "arming" groups because their electron-donating nature enhances the reactivity of the glycosyl donor. This property is crucial for achieving high yields in glycosylation reactions. Research has demonstrated the successful use of these donors with a variety of acceptors, ranging from simple alcohols to complex, multi-functionalized sugar molecules, to build intricate oligosaccharide chains. beilstein-journals.orgumsl.edu

Table 1: Examples of Glycosylation Reactions with this compoundglucoside Derivatives This table showcases the versatility of glycosyl donors derived from this compoundglucoside in forming disaccharides with various acceptors.

| Glycosyl Donor (Leaving Group) | Glycosyl Acceptor | Promoter/Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| O-Allylphenyl (OAP) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Disaccharide | 90 | beilstein-journals.org |

| O-Allylphenyl (OAP) | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | Disaccharide | 83 | beilstein-journals.org |

| S-Phenyl (SPh) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TESOTf | Disaccharide | 61 | nih.gov |

| Thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Br₂ / AgO | Disaccharide | 94 | acs.org |

| Trichloroacetimidate (B1259523) | Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | BF₃·OEt₂ | Disaccharide | High | nih.gov |

Sequential oligosaccharide synthesis involves the stepwise addition of monosaccharide units in a controlled manner. This requires a strategy where different glycosyl donors in a reaction mixture can be activated selectively. The concept of "armed" and "disarmed" glycosyl donors is central to this approach. nih.gov "Armed" donors, like those with benzyl ethers, are highly reactive, while "disarmed" donors, typically protected with electron-withdrawing groups like benzoates, are less reactive.

By pairing a highly reactive (armed) benzyl-protected donor with a less reactive (disarmed) donor that also functions as an acceptor, chemists can achieve selective coupling. The resulting disaccharide can then be "re-armed" or activated for the next coupling step. nih.gov Furthermore, by using different types of leaving groups with similar protecting group patterns, orthogonal activation can be achieved. This allows for the sequential activation of one donor in the presence of another, enabling the efficient, one-pot assembly of complex oligosaccharides without the need for intermediate purification steps. nih.govbeilstein-journals.org The development of "superarmed" donors, such as those with a 2-O-benzoyl-3,4,6-tri-O-benzyl protecting group pattern, further expands the range of reactivity available for these sophisticated synthetic strategies. nih.govacs.org

Utility as Glycosyl Donors in Complex Carbohydrate Construction

Synthesis of Glycoconjugates for Biochemical and Medicinal Chemistry Research

Glycoconjugates are biologically vital molecules where carbohydrates are linked to proteins or lipids. The synthesis of these complex structures often requires versatile carbohydrate building blocks. This compoundglycosides are ideal precursors for creating the carbohydrate portion of these conjugates. chemimpex.comresearchgate.net They can be chemically modified to introduce specific functionalities needed for conjugation or to mimic natural ligands for biological receptors.

For example, this compoundD-glucopyranoside has been used as the starting material to prepare glucose C-6 OH substituted triptolide (B1683669) conjugates. researchgate.net In another instance, these precursors were used to synthesize 1-thioglycosides, which were then converted into (5-amino-2-pyridyl) 1-thioglycosides. This amino-functionalized sugar is designed for condensation with acyclic uridine (B1682114) derivatives to form novel glycoconjugate analogues for biological evaluation. The stability of the S-glycosidic bond to hydrolysis makes these conjugates suitable for biological systems.

Generation of Specialty Chemical Building Blocks and Advanced Organic Compounds

The robust protection offered by the benzyl groups makes this compoundglycosides excellent starting points for synthesizing other valuable, partially protected carbohydrate building blocks. researchgate.netrsc.org Through selective deprotection or modification, chemists can generate a wide range of derivatives with unique patterns of free hydroxyl groups. These new building blocks are essential for synthesizing branched or highly complex glycans. rsc.org

For instance, a key strategy involves the regioselective opening of a benzylidene acetal (B89532) (often used to protect C4 and C6) in the presence of the C2, C3, and anomeric benzyl groups to yield a derivative with a free hydroxyl at either the C4 or C6 position. These mono-hydroxylated compounds can then act as specific glycosyl acceptors in subsequent reactions. Furthermore, these protected glycosides can be converted into glycal derivatives, which are versatile intermediates for synthesizing 2-deoxyglycosides, a class of carbohydrates found in many biologically active natural products. acs.orgdiva-portal.org

Development of Chemical Probes and Model Substrates for Enzymatic and Biological Studies

Understanding the function of carbohydrate-processing enzymes, such as glycosidases, is crucial in biology and medicine. This compoundglycosides serve as precursors for the synthesis of chemical probes and model substrates designed to study these enzymes. The stability of the benzyl ethers allows for extensive chemical modifications to create substrate analogues or inhibitors.

For example, these precursors can be used to synthesize C-glycosides, where the anomeric oxygen is replaced by a carbon atom. These C-glycoside analogues, being resistant to enzymatic cleavage, are valuable tools for studying enzyme mechanisms and can act as inhibitors. nih.gov Similarly, they can be used to construct glycomimetics—molecules that mimic the structure of natural carbohydrates—to probe carbohydrate-protein interactions or to act as inhibitors of enzymes like glycosyltransferases. chemimpex.comresearchgate.net The synthesis of deoxyglycoside analogues from glycal precursors derived from these compounds also provides probes for studying biological systems where such structures are relevant. acs.orgdiva-portal.org

Emerging Research Directions and Future Prospects for Benzyl 2,3,4 Tri O Benzyl Glycosides